molecular formula C8H16ClN3O B1451206 [1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1039994-46-1

[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1451206
CAS No.: 1039994-46-1
M. Wt: 205.68 g/mol
InChI Key: WEUCDSZRZWCHOX-UHFFFAOYSA-N
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Description

[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O and its molecular weight is 205.68 g/mol. The purity is usually 95%.
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Biological Activity

[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1221725-72-9
  • Molecular Formula : C₈H₁₆ClN₃O
  • Molecular Weight : 206.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxadiazole moieties often exhibit diverse pharmacological properties due to their ability to modulate enzyme activities and receptor interactions.

Potential Mechanisms:

  • Inhibition of PI3K Pathway : Some derivatives have shown inhibition of Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival .
  • Antioxidant Activity : The presence of heterocyclic structures may contribute to antioxidant properties, reducing oxidative stress in cells .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have indicated that this compound could possess anticancer properties. For instance:

  • Study Findings : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has been tested for its antimicrobial efficacy:

  • Results : It exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 40 μg/mL to 500 μg/mL depending on the strain .

Case Studies and Research Findings

StudyObjectiveFindings
Morais et al. (2023)Evaluate anticancer effectsCompound showed IC50 values indicating effective apoptosis induction in MCF cell lines .
Ribeiro et al. (2020)Test antibacterial activityDemonstrated MIC values against E. coli (200 μg/mL) and S. aureus (40 μg/mL) .
Kim et al. (2020)Investigate oxidative stress reductionShowed antioxidant effects in cellular models .

Properties

IUPAC Name

1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUCDSZRZWCHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-95-4
Record name 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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